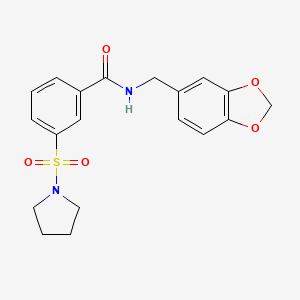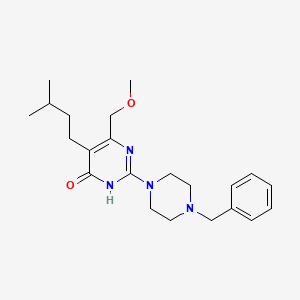![molecular formula C16H17N3O2 B6073139 N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6073139.png)
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMAH, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. HMAH is a hydrazone derivative that has been synthesized using a simple and efficient method.
科学的研究の応用
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various research fields, including cancer research, neuroprotection, and antibacterial activity. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against oxidative stress-induced cell death in neuronal cells. In antibacterial activity, this compound has been shown to exhibit potent antibacterial activity against Gram-positive bacteria.
作用機序
The mechanism of action of N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In antibacterial activity, this compound has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In neuronal cells, this compound has been shown to protect against oxidative stress-induced cell death and increase the expression of antioxidant enzymes. In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
実験室実験の利点と制限
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and has been shown to exhibit potent biological activity. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antibacterial activity. Another direction is to elucidate the mechanism of action of this compound in order to better understand its biological activity. Additionally, future research could focus on improving the water solubility of this compound to increase its potential for use in certain experiments.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various research fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different research fields.
合成法
N'-(4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide can be synthesized by reacting 4-hydroxybenzaldehyde with 2-methylphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with 2-acetylaminobenzoic acid to form this compound. This method is simple, efficient, and yields a high purity product.
特性
IUPAC Name |
N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)17-11-16(21)19-18-10-13-6-8-14(20)9-7-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFQLMOPJKPOQ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethyl-6-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B6073060.png)

![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-N'-(2-methoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6073121.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B6073127.png)
![7-(2-methoxyethyl)-2-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073131.png)
![7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)
